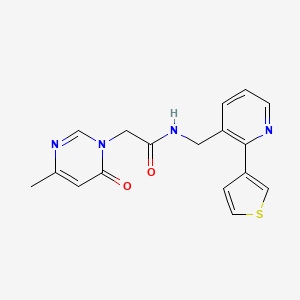

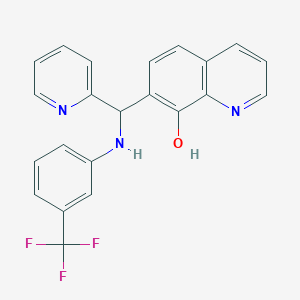

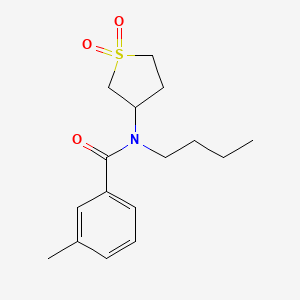

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex molecule that likely contains several functional groups, including a pyrimidine ring, a thiophene moiety, and an acetamide linkage. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of a pyrimidine ring and subsequent modifications. For example, the synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives starts with a reaction of a pyrimidinone with methyl chloroacetate, followed by hydrazinolysis to introduce the hydrazide functionality . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting with a pyrimidine precursor and then introducing the thiophene and acetamide groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom. For instance, in the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, the pyrimidine ring is inclined to the benzene ring by significant angles, and there is an intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation . This information can be extrapolated to suggest that the compound may also exhibit a folded structure with potential intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving similar compounds are characterized by the reactivity of the pyrimidine ring and the presence of substituents that can undergo further chemical transformations. The biological activity of these compounds, such as plant growth stimulation, indicates that they may participate in biochemical pathways or interact with biological targets . Therefore, the compound may also be reactive in chemical and biological contexts, potentially undergoing transformations or forming interactions based on its functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide are not provided, the properties of structurally related compounds can offer some insights. The crystal structures of similar compounds suggest that they may have solid-state properties influenced by their conformation and intramolecular interactions . The biological activity observed in derivatives indicates that these compounds may have significant solubility and stability to exert their effects in biological systems .

Applications De Recherche Scientifique

Crystal Structure Studies

- Crystal Structure Analysis: Research has shown that compounds similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exhibit unique crystal structures, including folded conformations and specific angles between pyrimidine and benzene rings, which are stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Antimicrobial Applications

- Antimicrobial Agents Synthesis: A study on pyrimidinone derivatives, which are structurally related to the compound , demonstrates their synthesis as potential antimicrobial agents. These compounds have shown comparable antibacterial and antifungal activities to standard drugs (Hossan et al., 2012).

Coordination Complex Formation

- Polymeric Coordination Complexes: Research involving compounds with similar structural features has led to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings are significant for understanding the complex interactions and structures in coordination chemistry (Klimova et al., 2013).

Anticancer Research

- Anticancer Activity: Investigations into pyrimidinone analogs, closely related to the compound , have shown significant in vitro and in vivo anticancer activities. These compounds have been synthesized through novel pyrimidine transformations, highlighting their potential in cancer treatment research (Su et al., 1986).

Histamine Receptor Ligand Studies

- Histamine H4 Receptor Ligands: A series of 2-aminopyrimidines, structurally similar to the compound , were synthesized as ligands for the histamine H4 receptor. These compounds demonstrated potential in vitro as anti-inflammatory agents and in pain models, indicating their relevance in studying histamine receptors (Altenbach et al., 2008).

Dual Enzyme Inhibitor Synthesis

- Dual Enzyme Inhibitors: Research into thieno[2,3-d]pyrimidines, which are structurally related to the compound, has produced potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These findings are significant for the development of new antitumor agents (Gangjee et al., 2009).

Propriétés

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-7-16(23)21(11-20-12)9-15(22)19-8-13-3-2-5-18-17(13)14-4-6-24-10-14/h2-7,10-11H,8-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEWSDXNDZNOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)

![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)